molecular formula C12H18ClN B1597006 N-cyclohexylaniline Hydrochloride CAS No. 64316-73-0

N-cyclohexylaniline Hydrochloride

Cat. No. B1597006
CAS RN: 64316-73-0
M. Wt: 211.73 g/mol
InChI Key: DVGLBMLXBJFWSX-UHFFFAOYSA-N
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Description

N-cyclohexylaniline hydrochloride is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications. It is a white crystalline solid that is soluble in water and commonly used as a reagent in various chemical reactions.

Scientific Research Applications

Antiallergic and Analgesic-Antiinflammatory Activity

Research has explored N-acylated derivatives of cyclohexylaniline for potential antiallergic and analgesic-antiinflammatory activities. Some synthesized compounds showed comparable analgesic action to naproxen, although antiinflammatory and antiallergic activities were limited (de Meglio et al., 1984).

Estrogen Synthetase (Aromatase) Inhibition

4-Cyclohexylaniline, a structurally simple analog of aminoglutethimide, is a potent inhibitor of the aromatization of testosterone and androstenedione, showing promise in the study of estrogen synthesis and associated diseases (Kellis & Vickery, 1984).

Molecular Modelling and NMR Studies

A study involving cyclohexylamine and its derivatives, including N-substituted ones and their hydrochloride salts, has been conducted using nuclear magnetic resonance (NMR) and molecular modelling. This contributes to understanding the chemical properties and potential applications of these compounds (Dawber & Massey-Shaw, 1989).

Metabolic Activation Studies

Research into the metabolic activation of N-hydroxy arylamines and heterocyclic amines, including compounds related to cyclohexylamine, provides insight into the biochemical pathways and potential toxicological implications of these substances (Chou, Lang & Kadlubar, 1995).

Analytical Chemistry Applications

N-cyclohexylaniline hydrochloride and related compounds have been utilized in the extraction and separation processes in analytical chemistry, aiding in the separation of specific elements like tellurium and palladium from complex mixtures (Sargar & Anuse, 2001; Lokhande, Anuse & Chavan, 1998).

Environmental and Toxicological Research

Studies on the environmental fate and toxicological impacts of cyclohexylamine and its derivatives, including hexachlorocyclohexane isomers, provide valuable information on their impact on ecosystems and human health (Willett, Ulrich & Hites, 1998).

Mechanism of Action

Target of Action

N-cyclohexylaniline Hydrochloride primarily targets sodium channels in the neuronal cell membrane of peripheral nerves . Sodium channels play a crucial role in the initiation and propagation of action potentials in neurons, thus making them a key target for various pharmaceutical compounds.

Mode of Action

This compound acts mainly by inhibiting sodium influx through voltage-gated sodium channels . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited . The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . It is also suggested to be a CYP2D6 inhibitor . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The inhibition of sodium channels by this compound prevents the generation and propagation of action potentials, leading to a decrease in neuronal signaling . This can result in various effects depending on the specific neurons affected.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its combustibility suggests that it should be stored and handled carefully to prevent fire hazards . Furthermore, its vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating . More research is needed to fully understand how environmental factors influence the action of this compound.

properties

IUPAC Name

N-cyclohexylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1,3-4,7-8,12-13H,2,5-6,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGLBMLXBJFWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372282
Record name N-cyclohexylaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64316-73-0
Record name N-cyclohexylaniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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